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Compound of Interest

Compound Name: 2-Thiopheneglyoxylic acid

Cat. No.: B043174

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Thiopheneglyoxylic acid (CAS No: 4075-59-6), a molecule of interest in medicinal chemistry
and materials science. This document details its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) characteristics. The experimental protocols outlined herein
are designed to ensure reproducibility and accurate data interpretation.

Core Spectroscopic Data

The structural features of 2-Thiopheneglyoxylic acid have been elucidated using a
combination of spectroscopic techniques. The following sections present the quantitative data
derived from *H NMR, 3C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides critical insights into the carbon-hydrogen framework of a molecule.
Due to the limited availability of directly published spectra for 2-Thiopheneglyoxylic acid, the
following data is predicted based on established chemical shift principles for thiophene and
glyoxylic acid moieties.

Table 1: Predicted *H NMR Spectroscopic Data for 2-Thiopheneglyoxylic acid
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Chemical Shift (8) ppm Multiplicity Assighment

~10.0- 13.0 Singlet (broad) Carboxylic Acid (-COOH)
~8.0-8.2 Doublet of doublets H-5 (Thiophene)
~7.8-8.0 Doublet of doublets H-3 (Thiophene)
~7.2-7.4 Triplet H-4 (Thiophene)

Table 2: Predicted 3C NMR Spectroscopic Data for 2-Thiopheneglyoxylic acid

Chemical Shift (8) ppm Assighment

~185 - 195 Carbonyl Carbon (C=0, ketone)
~160-170 Carbonyl Carbon (C=0, acid)
~140 - 145 C-2 (Thiophene)

~135- 140 C-5 (Thiophene)

~130 - 135 C-3 (Thiophene)

~128 - 132 C-4 (Thiophene)

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups within a molecule. The data
presented below is for the closely related compound, 2-Thiophenecarboxylic acid, which
provides a strong basis for the expected vibrational frequencies in 2-Thiopheneglyoxylic acid.
The key difference to expect would be the presence of an additional carbonyl stretch from the

glyoxylic ketone group.

Table 3: IR Spectroscopic Data for 2-Thiophenecarboxylic acid
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Wavenumber (cm~?) Intensity Assignment

~3100 - 3000 Medium Aromatic C-H Stretch

~3000 - 2500 Broad O-H Stretch (Carboxylic Acid)

~1700 - 1680 Strong C=0 Stretch (Carboxylic Acid)
~1530 Medium C=C Stretch (Thiophene Ring)
~1415 Medium C-C Stretch (Thiophene Ring)
~1300 Medium C-O Stretch / O-H Bend

~850 Strong C-S Stretch

For 2-Thiopheneglyoxylic acid, an additional strong absorption band is anticipated in the

region of 1720-1700 cm~1 corresponding to the ketone C=0 stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and offering structural clues.

Table 4: Predicted Mass Spectrometry Data for 2-Thiopheneglyoxylic acid

miz Interpretation

156 Molecular lon (M%)

111 Loss of COOH (M - 45)

83 Loss of COOH and CO (M - 45 - 28)

Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectroscopic data

presented above.

Protocol 1: NMR Spectroscopy
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Sample Preparation: Dissolve approximately 10-20 mg of 2-Thiopheneglyoxylic acid in
0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-des or CDCI3) in a clean, dry vial.

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

Instrumentation: Acquire *H and *3C NMR spectra on a 400 MHz (or higher) NMR
spectrometer.

'H NMR Acquisition: Utilize a standard pulse sequence with a sufficient number of scans to
achieve a good signal-to-noise ratio.

13C NMR Acquisition: Employ a proton-decoupled pulse sequence to obtain singlets for each
unique carbon atom. A larger number of scans will be necessary compared to *H NMR due
to the lower natural abundance of 13C.

Protocol 2: FTIR Spectroscopy (KBr Pellet Method)

Sample Preparation: Grind a small amount (1-2 mg) of 2-Thiopheneglyoxylic acid with
approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar
and pestle until a fine, homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin,
transparent pellet.

Background Spectrum: Record a background spectrum of the empty spectrometer.

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum
over a range of 4000-400 cm~1.

Protocol 3: Mass Spectrometry (Electron lonization)

Sample Introduction: Introduce a small amount of 2-Thiopheneglyoxylic acid into the mass
spectrometer, typically via a direct insertion probe or after separation by gas chromatography
if the compound is sufficiently volatile and thermally stable.

lonization: Utilize a standard electron ionization (EI) source at 70 eV to generate the
molecular ion and fragment ions.
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* Mass Analysis: Separate the ions based on their mass-to-charge ratio using a quadrupole or
time-of-flight (TOF) mass analyzer.

+ Detection: Detect the ions and generate a mass spectrum displaying the relative abundance
of each ion.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of an
organic compound like 2-Thiopheneglyoxylic acid.
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Caption: Workflow for Spectroscopic Analysis of 2-Thiopheneglyoxylic Acid.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b043174?utm_src=pdf-body
https://www.benchchem.com/product/b043174?utm_src=pdf-body-img
https://www.benchchem.com/product/b043174?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

NMR Data
(Connectivity)

IR Data Confirmed Structure of

(Functional Groups) 2-Thiopheneglyoxylic Acid

Click to download full resolution via product page

Caption: Integration of Spectroscopic Data for Structural Confirmation.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 2-Thiopheneglyoxylic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b043174#spectroscopic-data-of-2-thiopheneglyoxylic-
acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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